molecular formula C11H13F2NO3S B5454207 2,5-difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

2,5-difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B5454207
M. Wt: 277.29 g/mol
InChI Key: WJFAMXMLGDVBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with two fluorine atoms, a sulfonamide group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. One common synthetic route includes the reaction of tetrahydrofuran with a suitable fluorinating agent to introduce the fluorine atoms. Subsequently, the benzene ring is sulfonated, and the resulting sulfonic acid is then converted to the sulfonamide using an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that 2,5-difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further study in drug development.

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,5-Dichloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

  • 2,5-Dibromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

  • 2,5-Diiodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Uniqueness: 2,5-Difluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide stands out due to its unique combination of fluorine atoms, which can significantly influence its chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the presence of fluorine atoms can enhance its stability, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

2,5-difluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFAMXMLGDVBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.